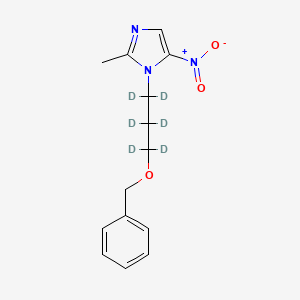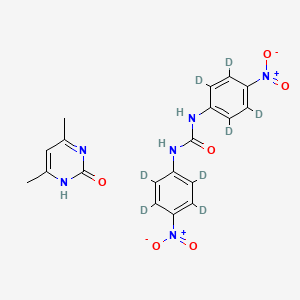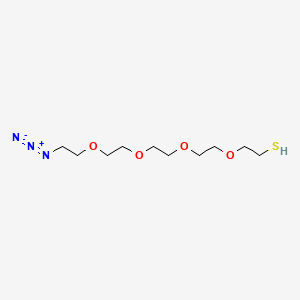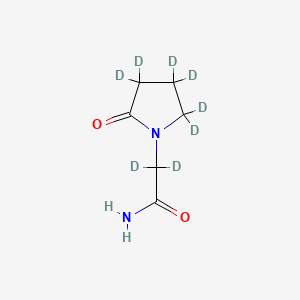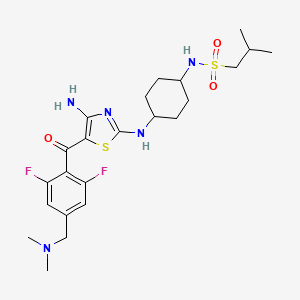
Crk12-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crk12-IN-2 is a compound known for its inhibitory effects on cyclin-dependent kinase 12 (CRK12). This compound has shown significant potential in the treatment of diseases caused by protozoan parasites, such as leishmaniasis and trypanosomiasis .
Preparation Methods
The synthetic routes and reaction conditions for Crk12-IN-2 involve several stepsThe industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings .
Chemical Reactions Analysis
Crk12-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Crk12-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of cyclin-dependent kinases. In biology and medicine, this compound is being investigated for its potential to treat diseases caused by protozoan parasites, such as leishmaniasis and trypanosomiasis . The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of these parasites and reduce disease symptoms .
Mechanism of Action
The mechanism of action of Crk12-IN-2 involves the inhibition of cyclin-dependent kinase 12 (CRK12). This enzyme plays a crucial role in the cell cycle and gene expression of protozoan parasites. By inhibiting CRK12, this compound disrupts the normal functioning of these parasites, leading to their death . The molecular targets and pathways involved in this process include the binding of this compound to the active site of CRK12, preventing its interaction with other proteins and substrates .
Comparison with Similar Compounds
Crk12-IN-2 is unique compared to other similar compounds due to its high potency and selectivity for CRK12. Similar compounds include other cyclin-dependent kinase inhibitors, such as CRK3 and CRK6 inhibitors . this compound stands out for its effectiveness against a broader range of protozoan parasites and its potential for use in treating multiple diseases .
Properties
Molecular Formula |
C23H33F2N5O3S2 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
N-[4-[[4-amino-5-[4-[(dimethylamino)methyl]-2,6-difluorobenzoyl]-1,3-thiazol-2-yl]amino]cyclohexyl]-2-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C23H33F2N5O3S2/c1-13(2)12-35(32,33)29-16-7-5-15(6-8-16)27-23-28-22(26)21(34-23)20(31)19-17(24)9-14(10-18(19)25)11-30(3)4/h9-10,13,15-16,29H,5-8,11-12,26H2,1-4H3,(H,27,28) |
InChI Key |
RPIZNCDXFXBQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3F)CN(C)C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



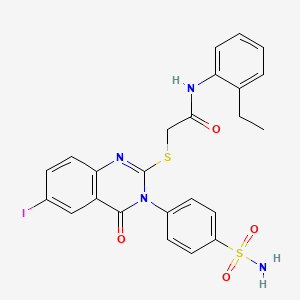
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
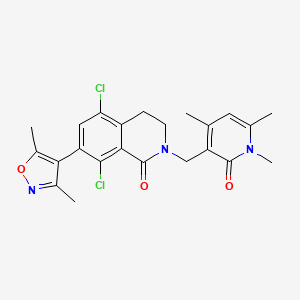

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
